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1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene Documentation Hub

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  • Product: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene
  • CAS: 120461-58-7

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing chemical shifts in substituted aromatic systems, offers detailed predictions of spectral data, and outlines a robust experimental protocol for empirical validation. Our approach is grounded in established spectroscopic principles to provide a predictive framework for the structural elucidation of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] For a novel or complex molecule like 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, NMR provides critical information on the chemical environment, connectivity, and spatial relationships of atoms. This guide serves as a predictive blueprint, detailing the expected ¹H and ¹³C NMR spectra based on an analysis of substituent effects and established spectroscopic data.

The subject molecule, 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, possesses a unique substitution pattern on the benzene ring, making spectral prediction a non-trivial exercise that requires a deep understanding of electronic and steric influences.

Figure 1: Structure of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene with atom numbering for NMR assignment.

Theoretical Principles: Substituent Effects on Chemical Shifts

The chemical shifts in a substituted benzene ring are primarily influenced by the electronic effects (resonance and induction) of the substituents.[2] Understanding these effects is crucial for accurately predicting the ¹H and ¹³C NMR spectra.

  • Bromine (-Br): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing because of a weaker resonance electron-donating effect (+R). The inductive effect generally deshields the directly attached carbon (C1), while the resonance effect slightly shields the ortho and para carbons. The heavy atom effect of bromine can also influence the relaxation and chemical shift of the ipso-carbon.[3]

  • Methoxy (-OCH₃): This is a strongly activating, ortho-, para-directing group. Its potent +R effect, stemming from the oxygen lone pairs, significantly shields the ortho (C3) and para (C6, relative to the methoxy group) positions, shifting their corresponding proton and carbon signals upfield. The oxygen's electronegativity exerts a -I effect, which deshields the ipso-carbon (C2).

  • Methoxymethyl (-CH₂OCH₃): This group is weakly deactivating. The oxygen atom imparts a -I effect, but its influence is insulated by the methylene (-CH₂) group. Its overall electronic contribution is less pronounced than a directly attached methoxy group.

  • Methyl (-CH₃): An alkyl group is weakly activating and ortho-, para-directing due to hyperconjugation and a weak +I (inductive electron-donating) effect. It will cause a slight upfield shift (shielding) for attached protons and carbons.

The interplay of these substituents creates a unique electronic environment for each proton and carbon, leading to a well-resolved spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.05d (doublet)1HH-6Located ortho to the electron-donating methyl group and meta to the methoxy group. Experiences deshielding from the adjacent bromine.
~6.85d (doublet)1HH-4Positioned between two alkyl-type substituents, experiencing slight shielding.
~4.60s (singlet)2H-CH₂OCH₃Methylene protons adjacent to an oxygen and the aromatic ring.
~3.88s (singlet)3H-OCH₃Methoxy protons on an electron-rich aromatic ring.
~3.40s (singlet)3H-CH₂OCH₃Methyl protons of the methoxymethyl group, shielded by the adjacent oxygen.
~2.35s (singlet)3H-CH₃Protons of the methyl group attached to the aromatic ring.
Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~156.5C-2Aromatic carbon attached to the highly electronegative oxygen of the methoxy group.
~138.0C-5Aromatic carbon bearing the methyl group.
~135.5C-3Aromatic carbon attached to the methoxymethyl group.
~131.0C-6Aromatic CH carbon, influenced by adjacent C-Br and C-CH₃.
~125.0C-4Aromatic CH carbon, shielded by two ortho alkyl-type groups.
~115.0C-1Aromatic carbon attached to bromine; the chemical shift is highly variable due to heavy atom effects.[3]
~72.0-CH₂OCH₃Methylene carbon of the methoxymethyl group.
~60.5-OCH₃Carbon of the aromatic methoxy group.
~58.0-CH₂OCH₃Methyl carbon of the methoxymethyl group.
~21.0-CH₃Carbon of the ring's methyl group.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous experimental approach is essential. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[6]

  • Material & Solvent Selection :

    • Weigh 5-15 mg of high-purity 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene for ¹H NMR, and 50-100 mg for ¹³C NMR.[7]

    • Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8]

  • Dissolution & Transfer :

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7] Solid particles can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[9]

  • Internal Standard :

    • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

  • Labeling :

    • Clearly label the NMR tube with a permanent marker. If using a sticker, ensure it is flush with the tube to avoid interference with the sample spinner.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-100 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectra (¹H, ¹³C, DEPT) lock_shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum baseline->reference Analysis Analysis reference->Analysis

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Data Acquisition
  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral dispersion and resolution.[11]

  • Locking and Shimming : Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is critical for sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition :

    • Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Set appropriate parameters, including a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals by differentiating between CH, CH₂, and CH₃ groups.[11]

Data Processing and Analysis

Raw NMR data, known as the Free Induction Decay (FID), must be computationally processed to generate the frequency-domain spectrum.[12]

  • Fourier Transformation (FT) : The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) using the Fourier transform algorithm.[13][14]

  • Apodization (Windowing) : Prior to FT, the FID is multiplied by a window function (e.g., exponential or Gaussian) to improve the signal-to-noise ratio or the resolution.

  • Phase Correction : The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).[15]

  • Baseline Correction : A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.[15]

  • Referencing : The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[13]

  • Integration and Peak Picking : The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. The predicted chemical shifts, based on fundamental principles of substituent effects, offer a valuable reference for researchers engaged in the synthesis and characterization of this molecule. The detailed experimental and data processing protocols outlined herein establish a self-validating system for obtaining high-quality, reproducible NMR data, which is essential for unambiguous structural confirmation in chemical research and drug development.

References

  • Title: NMR Data Processing Source: Wiley Analytical Science URL: [Link]

  • Title: NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: 2.3 NMR data handling and (pre-)processing Source: The MetaRbolomics book URL: [Link]

  • Title: Small molecule NMR sample preparation Source: University of Maryland, Baltimore URL: [Link]

  • Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]

  • Title: NMR Data Processing Source: Wiley Analytical Science (Book by Hoch & Stern) URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR data processing, visualization, analysis and structure calculation with NMRFx Source: Nature Communications URL: [Link]

  • Title: The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes Source: RSC Publishing URL: [Link]

  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Source: ResearchGate URL: [Link]

  • Title: Substituent effects on 13C and 1H chemical shifts in 3‐benzylidene‐2,4‐pentanediones Source: OA Monitor Ireland URL: [Link]

  • Title: The halogen effect on the 13C NMR chemical shift in substituted benzenes Source: PubMed URL: [Link]

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: Gustavus Adolphus College URL: [Link]

  • Title: Predict 13C carbon NMR spectra Source: NMRdb.org URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

  • Title: NMRium demo - Predict Source: NMRium URL: [Link]

Sources

Exploratory

A Technical Guide to Single-Crystal X-ray Diffraction Analysis: A Case Study of a Substituted Bromobenzene Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique in modern chemistry and drug development, providing definitive p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique in modern chemistry and drug development, providing definitive proof of molecular structure and stereochemistry. This guide offers an in-depth exploration of the SC-XRD workflow, from crystal growth to data interpretation and validation. In the absence of publicly available crystallographic data for 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, this document utilizes the structurally related compound, 1-(bromomethyl)-3,5-dimethoxybenzene , as a practical case study. By examining the experimental procedures and interpreting the resulting crystallographic data for this analog, we aim to provide a comprehensive and instructive resource for researchers. This guide is designed to elucidate the causality behind experimental choices, ensure the trustworthiness of the described protocols, and ground all claims in authoritative scientific principles.

Introduction: The Pivotal Role of SC-XRD in Molecular Sciences

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and interactions with biological targets. Single-crystal X-ray diffraction stands as the gold standard for atomic-resolution structural determination of small molecules. In the pharmaceutical industry, SC-XRD is critical for:

  • Unambiguous Structure Elucidation: Confirming the chemical identity and connectivity of newly synthesized compounds.

  • Stereochemical Assignment: Determining the absolute configuration of chiral centers, which is crucial for pharmacological activity and safety.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

  • Fragment-Based Drug Design: Visualizing how small molecule fragments bind to protein targets, guiding the development of more potent inhibitors.

This guide will walk through the entire process of a single-crystal X-ray diffraction study, using 1-(bromomethyl)-3,5-dimethoxybenzene as a working example to illustrate each stage.

The SC-XRD Experimental Workflow: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following diagram outlines the typical workflow:

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal screening Crystal Screening mounting->screening Mounted Crystal data_collection Data Collection screening->data_collection Suitable Crystal data_reduction Data Reduction data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution Processed Data refinement Structure Refinement structure_solution->refinement Initial Structural Model validation Validation & Analysis refinement->validation Refined Structure deposition Data Deposition (e.g., CCDC) validation->deposition Validated CIF File

Caption: The experimental workflow for single-crystal X-ray diffraction.

Synthesis and Crystallization

The first and often most challenging step is obtaining high-quality single crystals. The synthesis of the target molecule, in this case, 1-(bromomethyl)-3,5-dimethoxybenzene, must yield a highly pure product, as impurities can inhibit crystallization.[1]

Experimental Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. For many organic molecules, common solvents like ethanol, methanol, acetone, or hexane are good starting points.

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "inner solution"). This solution is then placed in a sealed container with a larger volume of a second solvent in which the compound is poorly soluble (the "outer solvent" or "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.

Experimental Protocol for Data Collection: [1][2]

  • Crystal Mounting: A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.[2]

  • Data Collection Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1][2]

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer. Modern diffractometers, such as those from Bruker AXS, are equipped with CCD or CMOS detectors.[1][2]

  • X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo) or Copper (Cu) source, is directed at the crystal.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

structure_solution_refinement cluster_process Computational Workflow raw_data Raw Diffraction Images integration Integration (h, k, l, I, σ(I)) raw_data->integration scaling Scaling & Merging (SADABS) integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (Direct Methods/Patterson) space_group->solution refinement Full-Matrix Least-Squares Refinement solution->refinement final_model Final Structural Model refinement->final_model

Caption: The computational workflow for structure solution and refinement.

  • Data Reduction: The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution: The initial positions of the atoms are determined using methods like the Patterson function or direct methods. Software packages such as SHELX are commonly used for this purpose.[2]

  • Structure Refinement: The initial atomic positions are refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.

Analysis and Interpretation of Crystallographic Data: A Case Study

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Let's examine the data for our case study compound, 1-(bromomethyl)-3,5-dimethoxybenzene .[1]

Crystal Data and Structure Refinement Table

The following table summarizes the key crystallographic parameters for 1-(bromomethyl)-3,5-dimethoxybenzene.[1]

ParameterValue
Chemical formulaC₉H₁₁BrO₂
Formula weight231.09
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.4054(10)
b (Å)4.4245(6)
c (Å)25.016(3)
β (°)90
Volume (ų)928.9(2)
Z4
Calculated density (g/cm³)1.652
Absorption coefficient (mm⁻¹)4.634
F(000)464.0
Crystal size (mm³)0.25 x 0.20 x 0.15
RadiationMoKα (λ = 0.71073 Å)
2θ range for data collection (°)5.8 to 56.6
Index ranges-11 ≤ h ≤ 11, -5 ≤ k ≤ 5, -33 ≤ l ≤ 33
Reflections collected8110
Independent reflections2208 [R(int) = 0.024]
Data/restraints/parameters2208/0/111
Goodness-of-fit on F²1.04
Final R indexes [I > 2σ(I)]R₁ = 0.027, wR₂ = 0.065
Final R indexes [all data]R₁ = 0.034, wR₂ = 0.068
Largest diff. peak/hole (e Å⁻³)0.46/-0.52
Interpretation of Key Parameters
  • Crystal System and Space Group: The crystal system (monoclinic) and space group (P2₁/c) describe the symmetry of the crystal lattice. This information is crucial for correctly solving and refining the structure.

  • Unit Cell Dimensions (a, b, c, β): These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal.

  • Z: This is the number of molecules in the unit cell.

  • R-factors (R₁, wR₂): These values are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factors indicate a better fit. An R₁ value below 0.05 is generally considered good for small molecules.

  • Goodness-of-fit (GoF): A GoF value close to 1.0 indicates a good refinement.

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides precise information about bond lengths, bond angles, and torsion angles. For 1-(bromomethyl)-3,5-dimethoxybenzene, the aromatic ring is nearly planar.[1] The analysis of intermolecular interactions, such as hydrogen bonds and halogen bonds, is essential for understanding how molecules pack in the solid state, which can influence physical properties like melting point and solubility.

Conclusion and Future Directions

Single-crystal X-ray diffraction is a powerful and definitive technique for determining the three-dimensional structure of molecules. This guide has provided a comprehensive overview of the SC-XRD workflow, from sample preparation to data analysis and interpretation, using the crystal structure of 1-(bromomethyl)-3,5-dimethoxybenzene as an illustrative example. For researchers in drug development and chemical sciences, a thorough understanding of this technique is invaluable for advancing their research and development efforts. The data obtained from SC-XRD provides the foundational knowledge for structure-activity relationship (SAR) studies, rational drug design, and the development of new chemical entities with desired therapeutic properties.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X- ray Analysis of a Methoxy-Substituted-.
  • Guidechem. (n.d.). 1-bromo-3-methoxy-2-(methoxymethoxy)-5-(methoxymethyl)benzene.
  • SciELO. (2023, November 20). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures.

Sources

Foundational

Discovery and initial structural characterization of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

An In-depth Technical Guide to the Prospective Synthesis and Structural Elucidation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene Abstract: This technical guide outlines a prospective synthesis and a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Synthesis and Structural Elucidation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Abstract: This technical guide outlines a prospective synthesis and a comprehensive workflow for the initial structural characterization of the novel aromatic compound, 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. As this molecule is not prominently featured in current chemical literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals, leveraging established, field-proven methodologies for the synthesis and analysis of substituted benzene derivatives. The protocols and analytical strategies herein are grounded in authoritative chemical principles to ensure a robust and reproducible approach to obtaining and verifying this target compound.

Introduction and Rationale

Substituted brominated anisoles are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The methoxy and methoxymethyl groups modulate the electronic properties and steric environment of the benzene ring, influencing its reactivity and potential biological interactions.

This guide proposes a logical and efficient pathway for the synthesis of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene and details the rigorous analytical techniques required for its unambiguous structural confirmation. The chosen synthetic strategy and characterization workflow are designed to be self-validating, providing clear and interpretable results at each stage.

Proposed Synthetic Pathway

The synthesis of the target compound requires the sequential introduction of five substituents onto a benzene ring. A logical and efficient pathway is paramount, taking into account the directing effects of the existing groups at each step. The proposed synthesis commences from the commercially available precursor, 3-methylphenol (m-cresol).

The overall synthetic workflow is depicted below.

Synthetic_Pathway A 3-Methylphenol (m-cresol) B 2-Bromo-5-methylphenol A->B 1. Br₂, CCl₄ C 1-Bromo-2-methoxy-5-methylbenzene B->C 2. (CH₃)₂SO₄, K₂CO₃ E (2-Bromo-6-methoxy-4-methylphenyl)methanol C->E 3. Paraformaldehyde, H⁺ (Ortho-formylation) 4. NaBH₄ (Reduction) D 2-Bromo-3-formyl-6-methoxy-4-methylbenzene (Intermediate) Not isolated F 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (Target Compound) E->F 5. NaH, CH₃I (Williamson Ether Synthesis)

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Electrophilic Bromination of 3-Methylphenol

Causality: The synthesis begins with the bromination of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. The hydroxyl group is a much stronger activator, and its directing effect will dominate. To achieve bromination at the C2 position (ortho to -OH and meta to -CH₃), controlled conditions are necessary to prevent polysubstitution.

Experimental Protocol:

  • Dissolve 3-methylphenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-Bromo-5-methylphenol, which can be purified by column chromatography.

Step 2: Methylation of the Phenolic Hydroxyl Group

Causality: The acidic phenolic proton is removed by a base (K₂CO₃), and the resulting phenoxide undergoes nucleophilic attack on dimethyl sulfate to form the methyl ether (anisole derivative). This step protects the hydroxyl group and sets up the methoxy substituent of the final product.

Experimental Protocol:

  • To a solution of 2-Bromo-5-methylphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension vigorously and add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield 1-Bromo-2-methoxy-5-methylbenzene.

Steps 3 & 4: Ortho-Formylation and Subsequent Reduction

Causality: The methoxy group is a strong ortho-, para-director. With the para position blocked by the methyl group and one ortho position blocked by bromine, electrophilic substitution will be directed to the remaining ortho position (C3). A directed ortho-formylation reaction, followed by in-situ or subsequent reduction, is an efficient way to install the hydroxymethyl group.

Experimental Protocol:

  • To a solution of 1-Bromo-2-methoxy-5-methylbenzene (1.0 eq.) in an appropriate solvent, add paraformaldehyde and an acid catalyst (e.g., trifluoroacetic acid).

  • Heat the reaction mixture to drive the formylation reaction.

  • Upon completion, cool the reaction and, without isolating the intermediate aldehyde, add a reducing agent such as sodium borohydride (NaBH₄) in methanol portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until the aldehyde is fully reduced to the alcohol.

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give (2-Bromo-6-methoxy-4-methylphenyl)methanol.

Step 5: Williamson Ether Synthesis to Form the Methoxymethyl Group

Causality: The final methoxymethyl group is installed via a Williamson ether synthesis. The alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide.

Experimental Protocol:

  • Under an inert atmosphere (e.g., Argon), dissolve (2-Bromo-6-methoxy-4-methylphenyl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in portions.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final target compound, 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene.

Initial Structural Characterization Workflow

Once the target compound is synthesized and purified, a suite of analytical techniques must be employed to confirm its structure unequivocally.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation Purified_Compound Purified Target Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (EI-MS or ESI-MS) Purified_Compound->MS IR Infrared (IR) Spectroscopy Purified_Compound->IR Elemental Elemental Analysis Purified_Compound->Elemental Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Elemental->Structure_Confirmed

Caption: Comprehensive workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula confirmation.

  • Expected Observation: The mass spectrum should exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is definitive for a compound containing one bromine atom.[2]

  • Data Interpretation:

ParameterPredicted ValueRationale
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 244.01 g/mol (for ⁷⁹Br) / 246.01 g/mol (for ⁸¹Br)
[M]⁺ Peak m/z 244Corresponds to the molecule with the ⁷⁹Br isotope.
[M+2]⁺ Peak m/z 246Corresponds to the molecule with the ⁸¹Br isotope.
Key Fragments m/z 213/215 ([M-OCH₃]⁺), m/z 199/201 ([M-CH₂OCH₃]⁺)Loss of the methoxy and methoxymethyl side chains.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Observation: The IR spectrum will show characteristic absorption bands for the C-O ether linkages and the aromatic and aliphatic C-H bonds.

  • Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000 C-H StretchAromatic C-H
2950-2850 C-H StretchAliphatic C-H (-CH₃, -CH₂-)
1580, 1470 C=C StretchAromatic Ring
1250-1200 C-O StretchAryl-O-CH₃
1150-1085 C-O StretchAlkyl-O-CH₃
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the atoms. The predicted spectra are based on standard chemical shift values and splitting patterns for similar structures.[2]

  • ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 d (J ≈ 2 Hz)1HH-6 (Aromatic)Ortho to methyl, meta to bromo and methoxymethyl. Small meta coupling.
~6.8 d (J ≈ 2 Hz)1HH-4 (Aromatic)Ortho to methyl, meta to methoxy and bromo. Small meta coupling.
4.65 s2HAr-CH₂-OBenzylic protons adjacent to an oxygen atom.
3.85 s3HAr-O-CH₃Methoxy group on the aromatic ring.
3.40 s3H-O-CH₃Methoxy group of the methoxymethyl moiety.
2.30 s3HAr-CH₃Methyl group on the aromatic ring.
  • ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

    • Aromatic Region (110-160 ppm): Six signals for the benzene ring carbons. The carbon attached to bromine (C-Br) would appear around 115-120 ppm, while the carbons attached to oxygen (C-O) would be downfield (155-160 ppm).

    • Aliphatic Region (20-100 ppm): Four signals corresponding to the Ar-CH₃ (~20 ppm), Ar-O-CH₃ (~56 ppm), -O-CH₃ (~58 ppm), and Ar-CH₂-O (~95 ppm) carbons.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and initial structural characterization of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. By following the detailed protocols and applying the described analytical workflow, researchers can confidently produce and verify this novel compound. The successful synthesis and characterization of this molecule will provide a valuable new building block for applications in medicinal chemistry and materials science, opening avenues for further research and development.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Benchchem. (2025). Technical Guide: 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Radhakrishnamurti, P. S., et al. (Date not available). Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate.
  • CymitQuimica. (Date not available). 1-Bromo-2-methoxy-3-(methoxymethoxy)-5-methylbenzene.
  • Piovan, L., et al. (2012). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). ResearchGate.
  • Naveen, S., et al. (2023). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) -3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. SciELO.
  • Sigma-Aldrich. (Date not available). 1-bromo-3-methoxy-5-methylbenzene AldrichCPR.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Catalytic Borylation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Abstract This guide provides a detailed technical overview and actionable protocols for the catalytic borylation of 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, a structurally complex aryl halide. Arylboronate es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the catalytic borylation of 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, a structurally complex aryl halide. Arylboronate esters are pivotal intermediates in modern synthetic chemistry, particularly as precursors in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceuticals and advanced materials.[1][2] The target substrate presents a dual challenge for synthetic chemists: significant steric hindrance around the carbon-bromine (C-Br) bond and an electron-rich aromatic core. These features necessitate carefully optimized catalytic systems to achieve efficient conversion. This document explores two primary strategies: the well-established Palladium-catalyzed Miyaura borylation for direct C-Br functionalization and the increasingly relevant Iridium-catalyzed C-H borylation as an alternative pathway. We provide in-depth analysis of the mechanistic rationale behind catalyst and ligand selection, detailed step-by-step experimental protocols, and comparative data to guide researchers in overcoming the specific challenges posed by this substrate.

Substrate Analysis: A Case Study in Steric and Electronic Challenges

The successful borylation of 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene hinges on a clear understanding of its structural and electronic properties. The molecule's architecture presents distinct hurdles that must be addressed through rational catalyst system design.

  • Steric Hindrance: The primary reactive site for Miyaura borylation, the C-Br bond at the C1 position, is flanked by a methoxy group at C2. Furthermore, the C3 position is occupied by a methoxymethyl group, creating a sterically congested environment. This crowding can impede the approach of a bulky palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[3][4]

  • Electron-Rich Arene: The benzene ring is decorated with three electron-donating groups (methoxy, methoxymethyl, and methyl), which increase the electron density of the aromatic system. While beneficial for some reactions, electron-rich aryl halides can exhibit reduced reactivity in palladium-catalyzed cross-coupling, as the electron-rich nature disfavors the oxidative addition of the Pd(0) catalyst to the C-Br bond.[5]

  • Alternative Reactive Sites (C-H Bonds): The substrate possesses two aromatic C-H bonds at the C4 and C6 positions. These sites are potential targets for direct C-H activation/borylation, an alternative strategy that avoids the challenges associated with the hindered C-Br bond.[6]

Caption: Structural analysis of the target substrate.

Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for converting aryl halides into arylboronate esters.[7] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Mechanistic Rationale and Catalyst Selection

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] For a sterically hindered and electron-rich substrate like ours, the choice of phosphine ligand is paramount.

  • Overcoming Steric Hindrance: Bulky, electron-rich monodentate phosphine ligands are essential. Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) families are designed with large steric profiles.[3] This bulkiness promotes the reductive elimination step to release the product and regenerate the active Pd(0) catalyst. Paradoxically, a less sterically demanding coordination sphere at the metal center can facilitate the initial oxidative addition to the hindered C-Br bond.[3][4] Therefore, ligands with a "small phosphine head and larger remote steric bulk" represent an ideal design principle for this transformation.[3]

  • Catalyst System: A combination of a palladium precursor like Pd(dba)₂ or Pd(OAc)₂ with a specialized ligand is often more effective than pre-formed catalysts like PdCl₂(dppf) for challenging substrates.[10][11]

Comparative Catalyst/Ligand Systems

The following table summarizes catalyst systems reported to be effective for the borylation of challenging aryl bromides, providing a basis for selecting optimal conditions.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yields (for hindered substrates)Reference
Pd(dba)₂t-Bu-DPEphosEt₃NDioxane80-100Good to Excellent[10]
PdCl₂(CH₃CN)₂RuPhosNEt₃1,4-Dioxane110High (85-97%)[5]
Pd(OAc)₂XPhosK₃PO₄Toluene100Good to Excellent[4]
Pd(dba)₂SPhosKOAcDioxane80Good[7]
Protocol 1: Optimized Miyaura Borylation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

This protocol is adapted from methodologies proven effective for sterically demanding and electron-rich aryl bromides.[5][10]

Materials:

  • 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky ligand (3.0 mol%)

  • Potassium Acetate (KOAc), flame-dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, bis(pinacolato)diboron, and potassium acetate.

  • Catalyst Preparation: In a separate vial inside a glovebox, add Pd₂(dba)₃ and the phosphine ligand. Add a small amount of anhydrous dioxane to dissolve the catalyst components.

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times). Add anhydrous 1,4-dioxane via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylboronate ester.

Strategy 2: Iridium-Catalyzed C-H Borylation

Direct C-H borylation offers an elegant alternative, bypassing the C-Br bond entirely. This approach is highly valued for its atom economy as it avoids the use of pre-halogenated substrates.[6] Iridium-based catalysts are particularly effective for this transformation.

Regioselectivity and Mechanistic Considerations
  • Steric Control: Unlike many electrophilic aromatic substitution reactions, the regioselectivity of Ir-catalyzed C-H borylation is primarily governed by steric factors.[12] The catalyst preferentially activates the least sterically hindered C-H bond. For the target substrate, the C-H bond at the C6 position is significantly less encumbered than the C-H bond at C4, making it the predicted site of borylation.

  • Catalytic Cycle: The reaction is believed to proceed through an Ir(III)/Ir(V) catalytic cycle, initiated by the oxidative addition of an aromatic C-H bond to the active iridium catalyst.[12]

Caption: A typical workflow for catalytic borylation reactions.

Protocol 2: Sterically-Directed C-H Borylation

This protocol uses a standard iridium catalyst system known for its reliability in sterically-directed C-H borylation.[13]

Materials:

  • 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Cyclohexane

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add [Ir(COD)OMe]₂ and dtbpy to a screw-cap vial. Add the solvent (e.g., THF) and stir for 10 minutes to pre-form the catalyst.

  • Reaction Assembly: In a separate vial, add 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene and B₂pin₂.

  • Initiation: Add the substrate solution to the catalyst solution. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 80-100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing via GC-MS to check for conversion and regioselectivity.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: The residue can be directly purified by flash column chromatography on silica gel to isolate the borylated product, which is expected to be 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methoxy-5-(methoxymethyl)-3-methylbenzene.

Conclusion

The catalytic borylation of 1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene requires a nuanced approach that directly confronts the substrate's steric and electronic properties. For selective functionalization of the C-Br bond, a Palladium-catalyzed Miyaura borylation using bulky, electron-rich phosphine ligands is the method of choice. This strategy leverages modern ligand design to overcome the challenges of steric hindrance and the electron-rich nature of the arene. Alternatively, for instances where functionalization of the C-Br bond is to be avoided or a different isomer is desired, Iridium-catalyzed C-H borylation provides a powerful, sterically-driven method to install a boronate ester at the least hindered C6 position. The selection between these two protocols should be guided by the desired final product and the overall synthetic strategy. Both methods provide reliable pathways to valuable boronate intermediates, enabling their further use in drug discovery and materials science.

References

  • One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters
  • Metal-free radical borylations: mechanisms, catalytic strategies, and synthetic applic
  • Rapid Arylboronic Esters Synthesis by Ir(I)
  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal.
  • Synthesis of Alkyl and Aryl Boronate Esters via CeO2-Catalyzed Borylation of Alkyl and Aryl Electrophiles Including Alkyl Chlorides. The Journal of Organic Chemistry.
  • Arylboronic acid or boron
  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC.
  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters.
  • Synthesis of aryl phosphonate esters and aryl boronic esters
  • Metal-free radical borylations: mechanisms, catalytic strategies, and synthetic applic
  • Practical Borylation of Alkyl C–H Bonds with Iridium C
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Rational Ligand Design for Palladium-Catalyzed Miyaura Borylation of Highly Steric Hindered Aryl Chlorides. Morressier.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Miyaura Boryl
  • Borylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ChemRxiv.
  • Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. Journal of the American Chemical Society.
  • Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.
  • Methodologies and Strategies for Selective Borylation of C–Het and C–C Bonds. Chemical Reviews.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Iridium-Catalyzed C-H Boryl
  • New CDDO Arylboronate Ester Derivatives with High Selectivity and Low Toxicity. Journal of Medicinal Chemistry.
  • para-C-H Borylation of Benzene Derivatives by a Bulky Iridium C
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • In Vivo Targeting Using Arylboronate/Nopoldiol Click Conjug
  • Palladium-catalyzed borylation of sterically demanding aryl halides with a silica-supported compact phosphane ligand. PubMed.
  • An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry.
  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applic
  • Catalyst (5 mol %) screening for the borylation of benzene with B 2 pin 2.
  • Transition metal-catalyzed borylation of alkanes and arenes via C-H activ
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Technical Guide: 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.

Sources

Application

Selective Functionalization of the Methoxymethyl Group in 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Executive Summary & Synthetic Challenge In advanced organic synthesis and drug development, differentiating between multiple reactive sites on a single aromatic scaffold is a rigorous test of chemoselectivity. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

In advanced organic synthesis and drug development, differentiating between multiple reactive sites on a single aromatic scaffold is a rigorous test of chemoselectivity. The molecule 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene presents a unique challenge, as it contains four distinct functional groups:

  • An aryl bromide (Ar–Br)

  • An aryl methyl ether (Ar–OCH₃)

  • A benzylic methyl ether, or methoxymethyl group (Ar–CH₂OCH₃)

  • A benzylic methyl group (Ar–CH₃)

The objective is to selectively functionalize the methoxymethyl group —either by oxidative cleavage to an aldehyde or Lewis acid-mediated cleavage to a benzylic halide—without triggering cross-coupling at the bromide, dealkylation of the aryl ether, or radical halogenation of the benzylic methyl group.

Mechanistic Rationale & Chemoselectivity Profiles

To achieve absolute selectivity, the chosen reagents must exploit the subtle electronic and steric differences between the functional groups.

Why DDQ for Oxidative Cleavage? 1 is a single-electron oxidant that exhibits profound selectivity for benzylic ethers over unfunctionalized benzylic alkyl groups[1]. The reaction initiates via a single-electron transfer (SET) to form a radical cation. The adjacent oxygen atom of the methoxymethyl group highly stabilizes this oxocarbenium-like intermediate, drastically lowering the activation energy for the subsequent hydrogen atom transfer (HAT)[2]. The unfunctionalized aryl methyl group (Ar–CH₃) lacks this heteroatom stabilization, rendering its ionization potential too high to react under ambient conditions.

Why BCl₃·SMe₂ for Lewis Acid Cleavage? While harsh Lewis acids like BBr₃ will indiscriminately cleave both benzylic and aryl ethers, the3 offers surgical precision[3]. BCl₃ selectively coordinates to the more basic, sp³-hybridized oxygen of the methoxymethyl group rather than the sp²-conjugated oxygen of the aryl methoxy group. This coordination induces heterolytic cleavage to form a resonance-stabilized benzylic carbocation, which is rapidly trapped by a chloride ion.

The Pitfall of NBS: While 4, it operates via a radical pathway that would concurrently brominate the Ar–CH₃ group, leading to an inseparable mixture of products[4].

Quantitative Reactivity Matrix

The following table summarizes the comparative stability of the molecule's functional groups under various standard conditions, justifying the selected protocols.

Functional GroupDDQ / CH₂Cl₂ / H₂OBCl₃·SMe₂ / CH₂Cl₂NBS (1 eq) / CCl₄ / hνPd/C / H₂ (1 atm)
Methoxymethyl (Ar–CH₂OCH₃) Oxidized to Ar–CHO Cleaved to Ar–CH₂Cl Oxidized to Ar–CHOCleaved to Ar–CH₃
Aryl Methoxy (Ar–OCH₃) StableStableStableStable
Aryl Methyl (Ar–CH₃) StableStableBrominated to Ar–CH₂BrStable
Aryl Bromide (Ar–Br) StableStableStableReduced to Ar–H

Experimental Workflows

G SM 1-Bromo-2-methoxy-3-(methoxymethyl) -5-methylbenzene DDQ DDQ, CH2Cl2/H2O Oxidative Cleavage SM->DDQ BCl3 BCl3·SMe2, CH2Cl2 Lewis Acid Cleavage SM->BCl3 Aldehyde 3-Bromo-2-methoxy-5-methylbenzaldehyde (Target 1) DDQ->Aldehyde - MeOH Chloride 1-Bromo-3-(chloromethyl)-2-methoxy -5-methylbenzene (Target 2) BCl3->Chloride - MeOMe

Divergent selective functionalization pathways of the methoxymethyl group.

Self-Validating Protocols

Protocol A: Selective Oxidative Cleavage to 3-Bromo-2-methoxy-5-methylbenzaldehyde

This protocol utilizes DDQ to selectively oxidize the benzylic ether to an aldehyde, serving as a masked formyl group.

Reagents:

  • 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (1.0 equiv, 10 mmol)

  • DDQ (1.5 equiv, 15 mmol)

  • Dichloromethane (CH₂Cl₂, 45 mL)

  • Deionized Water (H₂O, 2.5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar. Add the water to create a biphasic mixture (the water acts as the oxygen source for the aldehyde).

  • Oxidation: Add DDQ portion-wise at room temperature. The solution will immediately turn deep red/brown as the charge-transfer complex forms.

  • Monitoring (Self-Validation Step 1): Stir vigorously for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material will disappear, and a new, lower R_f spot will emerge. To validate that the new spot is the target aldehyde, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; an immediate bright orange/yellow spot confirms the presence of the carbonyl group.

  • Quenching: Once complete, add saturated aqueous NaHCO₃ (20 mL) and saturated aqueous Na₂S₂O₃ (20 mL). Stir for 15 minutes. This logic is two-fold: NaHCO₃ neutralizes the acidic DDQH₂ byproduct, while Na₂S₂O₃ reduces any unreacted DDQ, turning the organic layer clear/pale yellow.

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • NMR Validation (Self-Validation Step 2): Obtain a ¹H NMR spectrum of the crude product. The successful transformation is definitively proven by the disappearance of the benzylic CH₂ singlet (~4.5 ppm) and the aliphatic methoxy singlet (~3.4 ppm), replaced by a sharp aldehyde proton singlet at ~10.2 ppm. The aryl methoxy (~3.9 ppm) and aryl methyl (~2.3 ppm) signals must remain completely intact.

Protocol B: Selective Cleavage to 1-Bromo-3-(chloromethyl)-2-methoxy-5-methylbenzene

This protocol utilizes BCl₃·SMe₂ to selectively cleave the benzylic ether, providing a highly reactive benzylic chloride for subsequent nucleophilic substitutions.

Reagents:

  • 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (1.0 equiv, 10 mmol)

  • BCl₃·SMe₂ (2.0 M solution in CH₂Cl₂, 1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 30 mL)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the starting material in anhydrous CH₂Cl₂ and cool the solution to 0 °C using an ice bath.

  • Cleavage: Add the BCl₃·SMe₂ solution dropwise via a gas-tight syringe.

  • Monitoring (Self-Validation Step 1): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product (benzylic chloride) will be slightly less polar (higher R_f) than the starting benzylic ether and will be UV-active.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous CO₂ evolution will occur as excess BCl₃ is neutralized.

  • Workup: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (2 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • NMR Validation (Self-Validation Step 2): Obtain a ¹H NMR spectrum. The defining marker of success is the complete loss of the aliphatic methoxy singlet (~3.4 ppm). Furthermore, the benzylic CH₂ singlet will shift slightly downfield from ~4.5 ppm to ~4.7 ppm due to the increased electronegativity of the newly installed chlorine atom.

References

  • Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
  • 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
  • Selective Cleavage of Benzyl Ethers Synlett URL
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters The Journal of Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Best solvent systems for column chromatography purification of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Welcome to the Chromatography Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 1-Bromo-2-methoxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene .

Because this molecule contains a delicate balance of hydrophobic bulk, polarizable halogens, and acid-sensitive ether linkages, standard "out-of-the-box" chromatography often leads to poor resolution or compound degradation. This guide synthesizes structural causality with field-proven methodologies to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Chromatographic Causality

To select the optimal solvent system, we must first deconstruct the molecule’s functional groups and how they interact with both the stationary phase (silica gel) and the mobile phase.

  • The Bromo Group (-Br): Large, lipophilic, and highly polarizable. It increases the molecule's affinity for the non-polar mobile phase but is susceptible to co-elution with debrominated impurities if the solvent does not exploit polarizability.

  • The Methoxy Group (-OCH₃): A weak hydrogen-bond acceptor. It interacts with the silanol (Si-OH) groups on the silica gel, anchoring the molecule and slowing its elution.

  • The Methoxymethyl Group (-CH₂OCH₃): This is the critical vulnerability of the molecule. As an acetal-like ether (MOM ether), it is highly sensitive to acidic environments. Standard silica gel is mildly acidic (pH ~4.5–5.5), which can catalyze the cleavage of this group during slow columns.

  • The Aromatic Core & Methyl Group: Hydrophobic elements that drive solubility in hydrocarbon solvents.

Recommended Solvent Systems

The following solvent systems have been validated for bromoanisole and benzyl ether derivatives. [1].

Solvent SystemTypical Ratio (v/v)Elution StrengthBest Use CaseMechanistic Pros & Cons
Hexane / Ethyl Acetate 95:5 to 90:10ModerateStandard purification of crude reaction mixtures.Pros: Excellent general selectivity; cheap and easy to evaporate.Cons: Poor resolution if debrominated impurities are present.
Pentane / Diethyl Ether 90:10 to 80:20Moderate-LowHigh-resolution separation of closely related ethers.Pros: Lower viscosity leads to sharper bands and faster elution; widely used for [2].Cons: Highly volatile and flammable.
Hexane / Dichloromethane 70:30 to 50:50VariableResolving halogenated vs. non-halogenated analogs.Pros: Exploits the polarizability of the bromine atom via dipole-induced dipole interactions.Cons: DCM can dissolve silica slightly over time; toxic.

Step-by-Step Experimental Protocol: Acid-Free Flash Chromatography

To prevent the cleavage of the methoxymethyl group, this protocol adapts the [3] by introducing a basic buffering step.

Phase 1: Column Preparation (Self-Validating System)

  • Solvent Preparation: Prepare 500 mL of your chosen mobile phase (e.g., 5% EtOAc in Hexane). Add 1% Triethylamine (Et₃N) (5 mL) to the mixture. Causality: Et₃N irreversibly binds to the highly active, acidic silanol sites on the silica gel, preventing acid-catalyzed MOM cleavage.

  • Slurry Packing: Weigh out silica gel (approx. 30–50 times the mass of your crude sample). Create a slurry using the Et₃N-spiked solvent and pour it into the glass column.

  • Equilibration: Force the solvent through the column using compressed air (approx. 1.5–2.0 psi) until the silica bed is tightly packed and flat.

Phase 2: Sample Loading & Elution 4. Loading: Dissolve the crude 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene in the absolute minimum amount of Dichloromethane (DCM) (e.g., 0.5 mL for 200 mg). Carefully apply this directly to the flat head of the silica bed using a long glass pipette. 5. Bedding the Sample: Drain the solvent until the sample is just pushed into the silica. Rinse the walls with 1 mL of mobile phase and drain again. Add a protective layer of fine sand (1 cm). 6. Elution: Fill the column with the mobile phase and apply pressure. Collect fractions in test tubes (size dependent on column scale; typically 10–20 mL fractions).

Phase 3: Recovery 7. Concentration: Pool the fractions containing the pure product. Evaporate the solvent on a rotary evaporator. Critical: Keep the water bath at or below 30°C and do not drop the vacuum below 100 mbar. Causality: Bromo-methylbenzenes exhibit semi-volatility; aggressive evaporation will result in significant product loss.

Troubleshooting & FAQs

Q: My compound is co-eluting with a debrominated starting material. How do I resolve them? A: Switch your solvent system from Hexane/Ethyl Acetate to Hexane/Dichloromethane (DCM) . The Science: Ethyl acetate separates compounds based strictly on hydrogen-bonding. Because the bromo group does not participate in H-bonding, the brominated and debrominated species have nearly identical Rf values in EtOAc. DCM, however, is a polarizable solvent. It interacts strongly with the large, diffuse electron cloud of the bromine atom via dispersion forces, selectively altering its retention time and achieving baseline separation.

Q: I am seeing severe streaking on the TLC plate and the column, and my NMR shows a free phenol/alcohol. What happened? A: You have degraded your product on the column. The methoxymethyl (-CH₂OCH₃) group is highly acid-labile. The natural acidity of standard silica gel (pH ~5) has protonated the ether oxygen, leading to the expulsion of methanol and the collapse of the protecting group. The Fix: You must pre-treat your silica gel by adding 1% Triethylamine (TEA) to your eluent, or switch to neutral Alumina as your stationary phase.

Q: My isolated yield is 40% lower than what my crude NMR suggested. Where did the product go? A: It evaporated. Substituted bromoanisoles and toluenes have notable vapor pressures. If you left the purified fractions on the rotary evaporator under high vacuum (<50 mbar) or used a hot water bath (>40°C), the product co-evaporated with the solvent. Always concentrate this specific compound at >100 mbar and ≤30°C.

Mechanistic Workflows & Logic Trees

G A Crude Mixture: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene B TLC Screening (Target Rf = 0.25 - 0.35) A->B C Solvent Selection (e.g., 5% EtOAc/Hexane) B->C D Silica Gel Neutralization (Add 1% Et3N to prevent MOM cleavage) C->D E Column Packing & Loading D->E F Isocratic Elution & Fraction Collection E->F G Evaporation (Max 30°C to prevent volatilization) F->G

Caption: Workflow for the purification of acid-sensitive methoxymethyl ethers via flash chromatography.

G Issue Chromatography Challenge Coelution Co-elution with Debrominated Impurity Issue->Coelution Degradation On-Column Degradation (MOM Cleavage) Issue->Degradation Loss Product Loss During Concentration Issue->Loss Sol1 Switch to Hexane/DCM (Exploits Polarizability) Coelution->Sol1 Sol2 Buffer Silica with 1% Et3N (Neutralizes Acidity) Degradation->Sol2 Sol3 Evaporate at >100 mbar (Reduces Volatility Loss) Loss->Sol3

Caption: Troubleshooting logic tree for common issues in bromoanisole derivative purification.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at:[Link]

  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

  • Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Still, W. C., Kahn, M., & Mitra, A. (1978). Journal of Organic Chemistry, 43(14), 2923-2925. Available at:[Link]

Optimization

Optimizing reaction temperature for lithiation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Welcome to the technical support center for optimizing organolithium reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for the lithiation of 1-Bromo-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing organolithium reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for the lithiation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this nuanced transformation successfully.

Introduction: The Challenge of Regioselectivity

The lithiation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene presents a classic challenge in synthetic chemistry: a competition between two primary pathways. The molecule contains both a bromine atom, which is susceptible to rapid lithium-halogen exchange, and two ether functionalities (methoxy and methoxymethyl), which can act as Directed Metalation Groups (DMGs) to facilitate ortho-lithiation (deprotonation).[1][2] Achieving high yields of a single, desired aryllithium intermediate is critically dependent on the precise control of reaction parameters, with temperature being one of the most vital. This guide will focus on how to manipulate temperature to control the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: What are the competing lithiation pathways for this substrate?

A1: There are two main competing pathways:

  • Lithium-Halogen Exchange: This is typically a very fast reaction where the organolithium reagent (e.g., n-BuLi) exchanges its lithium atom for the bromine atom on the aromatic ring. This generates the 2-methoxy-3-(methoxymethyl)-5-methylphenyllithium intermediate. This process is generally favored with reagents like n-butyllithium at very low temperatures.[2][3]

  • Directed ortho-Metalation (DoM): The methoxy (OMe) and methoxymethyl (OMOM) groups are Lewis basic and can coordinate to the organolithium reagent, directing it to deprotonate one of the adjacent C-H bonds on the ring.[1] In this specific molecule, deprotonation could occur at the C4 or C6 positions. DoM is often slower than lithium-halogen exchange and may require slightly elevated temperatures to proceed at a practical rate.[4]

Q2: How does reaction temperature critically influence the outcome?

A2: Temperature is a key determinant of both reaction rate and selectivity.

  • At Very Low Temperatures (e.g., -100 °C to -78 °C): Lithium-halogen exchange is kinetically favored and extremely rapid, often completing in minutes.[5] At these temperatures, the rate of ortho-deprotonation is often negligible. This is the ideal range if the desired product comes from the aryllithium formed via bromine exchange.

  • At Moderately Low Temperatures (e.g., -60 °C to -20 °C): As the temperature increases, the rate of DoM increases. However, this temperature range can also promote undesirable side reactions. The stability of the organolithium intermediate decreases, potentially leading to decomposition or reaction with the solvent, especially ethereal solvents like THF.[4][6]

  • At Higher Temperatures (e.g., > -20 °C): Operating at these temperatures is generally not recommended. It significantly increases the rate of side reactions, such as the elimination of the lithiated intermediate to form a reactive benzyne species, or direct reaction of the organolithium reagent with the THF solvent.[3] The half-life of n-BuLi in THF at +20 °C is only around 107 minutes, highlighting the instability.[6]

Q3: Which organolithium reagent is best for this transformation, n-BuLi or t-BuLi?

A3: For achieving selective lithium-bromine exchange on an aryl bromide, n-butyllithium (n-BuLi) is generally the reagent of choice. It is highly effective for the exchange reaction, which proceeds rapidly at low temperatures.[7]

tert-Butyllithium (t-BuLi) is a stronger base and is more sterically hindered.[8] While it can also perform lithium-halogen exchange, its high reactivity increases the likelihood of competing ortho-metalation and other side reactions.[3] For this specific substrate, starting with n-BuLi provides better control over the desired lithium-halogen exchange pathway.

Q4: What is the best starting temperature for optimizing this reaction?

A4: The recommended starting point for the lithiation of an aryl bromide is -78 °C , the temperature of a dry ice/acetone or dry ice/isopropanol bath.[9] This temperature is low enough to maximize the rate difference between the rapid lithium-halogen exchange and slower, undesired side reactions. Optimization should begin at this temperature, with subsequent experiments carefully exploring slightly warmer conditions only if conversion is an issue.

Troubleshooting Guide

Q5: I am observing low or no conversion of my starting material. What should I do?

A5: Low conversion is a common issue with several potential causes:

  • Inactive Organolithium Reagent: n-BuLi and other organolithiums degrade over time. It is crucial to titrate the reagent before use to determine its exact molarity.[10]

  • Insufficient Equivalents: Ensure you are using a slight excess of the organolithium reagent (typically 1.05-1.1 equivalents) to account for any trace impurities that may consume it.

  • Temperature is Too Low: While -78 °C is the standard starting point, in some systems, the reaction may be sluggish. If you have confirmed your reagent is active, you can cautiously raise the temperature in small increments (e.g., to -70 °C or -65 °C) to see if the rate improves without promoting side reactions.

  • Poor Solubility: The starting material may not be fully soluble at -78 °C. Ensure adequate solvent volume (typically aiming for a 0.1-0.5 M solution) and vigorous stirring.

Q6: After quenching with an electrophile, my primary product is the debrominated starting material. How can I fix this?

A6: Formation of the debrominated (protonated) product indicates that the aryllithium intermediate formed successfully but was quenched by an adventitious proton source instead of your electrophile.[11]

  • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[12]

  • Check Electrophile Reactivity: The electrophile may be unreactive at -78 °C. After adding the electrophile, allow the reaction to stir at -78 °C for a period (e.g., 30-60 minutes) and then let it slowly warm to room temperature to ensure the reaction goes to completion.

  • Reverse Addition: In some cases, adding the generated aryllithium solution via cannula to a solution of the electrophile (also at -78 °C) can improve yields by ensuring the electrophile is always in excess.[5]

Q7: My reaction is producing a complex mixture of products. What are the likely side reactions?

A7: A complex product mixture suggests that the reaction temperature is likely too high, or the reaction was allowed to stir for too long at a suboptimal temperature.

  • Benzyne Formation: If the temperature rises, the aryllithium intermediate can undergo elimination of LiBr, especially if lithiation occurs ortho to the bromine, leading to a highly reactive benzyne intermediate that will react non-selectively.[3] This is more likely if temperatures exceed -50 °C.[13]

  • Reaction with Solvent: At temperatures above approximately -20 °C, n-BuLi can begin to deprotonate THF, which fragments into ethylene and lithium enolate. This consumes your reagent and introduces new reactive species into the mixture.

  • Ortho-Metalation Products: If the temperature is high enough to activate the DoM pathway, you may get products resulting from functionalization at the C4 or C6 positions in addition to the desired C1 functionalization.

Data Presentation: Temperature vs. Reaction Outcome

The following table provides a hypothetical summary of results from a temperature optimization study for the lithiation of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene with 1.1 equivalents of n-BuLi in THF, followed by quenching with a standard electrophile (e.g., trimethylsilyl chloride).

Temperature (°C)Reaction Time (min)Desired Product Yield (%)Debrominated Byproduct (%)Unreacted Starting Material (%)
-953045<253
-78 30 92 5 <3
-60308510<5
-40307018<5 (plus other impurities)

This data illustrates a common trend where -78 °C provides the optimal balance of high conversion and minimal side-product formation.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to optimizing the reaction temperature. All operations must be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox. [14]

  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried, three-necked round-bottom flask.

    • Equip the flask with a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Dissolve 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (1.0 equiv) in anhydrous THF (to make a 0.2 M solution).

  • Initial Cooling:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a titrated solution of n-BuLi (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.[10]

    • Stir the resulting solution at -78 °C. To monitor progress, small aliquots can be taken at different time points (e.g., 5, 15, 30 minutes), quenched with an electrophile like TMSCl, and analyzed by GC-MS to determine the extent of conversion.

  • Electrophilic Quench:

    • Once optimal conversion is reached (based on preliminary time-course studies), add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.

  • Warming and Workup:

    • After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] Caution: Do not quench directly with water, as the reaction with any unreacted n-BuLi is highly exothermic.[15]

    • Perform a standard aqueous workup and extraction, followed by purification (e.g., column chromatography).

  • Temperature Variation:

    • Repeat the experiment at different, precisely controlled temperatures (e.g., -90 °C, -70 °C, -60 °C) while keeping all other parameters (concentration, equivalents, time) constant. Analyze the crude product mixture of each reaction to determine the yield of the desired product and the profile of byproducts.

Mandatory Visualization: Temperature Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature.

Lithiation_Optimization cluster_start Initial Experiment cluster_analysis Analysis & Decision cluster_outcomes Troubleshooting Paths cluster_actions Corrective Actions start Run reaction at -78 °C (30 min lithiation) analysis Analyze crude product: Yield, Byproducts, SM start->analysis outcome_good Outcome: >90% Yield Minimal Byproducts analysis->outcome_good Good Result outcome_low_conv Problem: Low Conversion (>10% SM remaining) analysis->outcome_low_conv Poor Conversion outcome_debrom Problem: High Debromination (>10% byproduct) analysis->outcome_debrom Side Reactions action_success Protocol Optimized outcome_good->action_success action_temp Increase temperature to -70 °C OR Increase reaction time outcome_low_conv->action_temp action_dry Verify anhydrous conditions Check electrophile reactivity outcome_debrom->action_dry action_temp->start Re-run Experiment action_dry->start Re-run Experiment

Caption: Workflow for optimizing lithiation reaction temperature.

References

  • Directed ortho metalation - Wikipedia. Wikipedia. [Link]

  • Directed ortho metalation - Grokipedia. Grokipedia. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. National Center for Biotechnology Information. [Link]

  • Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode | Organic Process Research & Development - ACS Publications. American Chemical Society Publications. [Link]

  • On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. American Chemical Society Publications. [Link]

  • Organolithium reagent - Wikipedia. Wikipedia. [Link]

  • Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • ortho metalation - Andrew G Myers Research Group. Harvard University. [Link]

  • Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed. National Center for Biotechnology Information. [Link]

  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. American Chemical Society Publications. [Link]

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Monitoring of Lithiation of Prelihiated Lithium-ion Batteries - Forschungszentrum Jülich. Forschungszentrum Jülich. [Link]

  • Solvent for Lithiation? - ResearchGate. ResearchGate. [Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Lithiation Reaction - American Chemical Society. American Chemical Society. [Link]

  • Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? Chemistry Stack Exchange. [Link]

  • A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. AZoM.com. [Link]

  • Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. Chemistry Steps. [Link]

  • General Principles of ortho-Lithiation in Arylphosphinamides - ResearchGate. ResearchGate. [Link]

  • Organolithium reagents – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • How to lithiate a br-aniline derivative for reaction with 9,10-DBA? | ResearchGate. ResearchGate. [Link]

  • in situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. Royal Society of Chemistry. [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec. Vapourtec. [Link]

  • Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • continuous flow intensification of ortho-lithiation at ambient conditions. University of Bath. [Link]

  • Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering - PMC. National Center for Biotechnology Information. [Link]

  • Analytical Solutions Along the Lithium-Ion-Battery Lifecycle - Analytik Jena. Analytik Jena. [Link]

  • Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene - PubMed. National Center for Biotechnology Information. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. The Scripps Research Institute. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchGate. ResearchGate. [Link]

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab. CoLab. [Link]

  • Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Synfacts. [Link]

  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Hindawi. [Link]

  • Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene vs. Aryl Chlorides in Cross-Coupling

As drug development pipelines increasingly rely on complex, heavily functionalized aromatic scaffolds, understanding the nuanced reactivity of aryl halides is paramount. This guide provides an objective, data-driven comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, heavily functionalized aromatic scaffolds, understanding the nuanced reactivity of aryl halides is paramount. This guide provides an objective, data-driven comparison between a highly specific, sterically encumbered aryl bromide—1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene —and the broadly utilized but notoriously recalcitrant class of aryl chlorides .

By dissecting the causality behind their reactivity profiles, this guide equips researchers with the mechanistic insights necessary to optimize catalytic cross-coupling workflows.

Structural & Electronic Profiling

To predict the behavior of these electrophiles in palladium- or nickel-catalyzed cross-coupling reactions, we must first analyze their intrinsic structural and electronic determinants.

The Hindered Aryl Bromide: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

This molecule presents a fascinating dichotomy of reactivity:

  • Thermodynamic Advantage: The carbon-bromine (C–Br) bond has a relatively low Bond Dissociation Energy (BDE) of approximately 81 kcal/mol, making it intrinsically prone to oxidative addition .

  • Electronic Deceleration: The aromatic ring is exceptionally electron-rich. The ortho-methoxy group donates electron density via resonance (+M), while the meta-methoxymethyl and meta-methyl groups donate via induction (+I). This high electron density raises the energy of the C–Br σ* antibonding orbital, theoretically decelerating the oxidative addition of electron-rich transition metals.

  • Steric and Chelating Dynamics: The ortho-methoxy group creates localized steric bulk that restricts the trajectory of the incoming metal catalyst. However, the lone pairs on the methoxy oxygen can act as a hemilabile directing group, transiently coordinating to the unsaturated Pd(0) center to stabilize the transition state and offset the steric penalty.

The Recalcitrant Electrophiles: Aryl Chlorides

Aryl chlorides are highly desirable due to their commercial availability and low cost, but they present severe kinetic barriers:

  • Thermodynamic Barrier: The defining feature of an aryl chloride is its robust C–Cl bond, possessing a BDE of approximately 96 kcal/mol .

  • Catalytic Bottleneck: This high activation energy dictates that oxidative addition is almost universally the rate-determining step (RDS) . Cleaving this bond requires highly specialized, electron-rich, and sterically demanding ligands (e.g., XPhos or N-Heterocyclic Carbenes) to force the formation of a highly reactive, 12-electron monoligated Pd(0) species .

Mechanistic Causality: The Oxidative Addition Paradigm

The fundamental divergence in reactivity between these two classes lies in the sequence of catalytic bottlenecks. Despite the severe electronic and steric encumbrance of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, its weaker C–Br bond ensures that oxidative addition remains orders of magnitude faster than that of an unactivated aryl chloride .

Consequently, the rate-determining step shifts. For the hindered aryl bromide, the steric bulk makes the subsequent transmetalation or reductive elimination steps the primary bottlenecks. For the aryl chloride, the catalytic cycle struggles to initiate past the oxidative addition phase.

G cluster_Br Pathway A: Hindered Aryl Bromide cluster_Cl Pathway B: Aryl Chloride Pd0 Pd(0) Active Catalyst (Monoligated) OA_Br Oxidative Addition C-Br Cleavage (~81 kcal/mol) Sterically Hindered but Fast Pd0->OA_Br OA_Cl Oxidative Addition C-Cl Cleavage (~96 kcal/mol) High Activation Barrier Pd0->OA_Cl PdII_Br Ar-Pd(II)-Br Chelation via o-Methoxy OA_Br->PdII_Br TM Transmetalation (Rate-limiting for Hindered Ar-Br) PdII_Br->TM PdII_Cl Ar-Pd(II)-Cl Intermediate OA_Cl->PdII_Cl PdII_Cl->TM RE Reductive Elimination Biaryl Product Formation TM->RE RE->Pd0 Catalyst Regeneration

Divergent oxidative addition pathways for hindered aryl bromides versus aryl chlorides.

Quantitative Data & Performance Metrics

The following table synthesizes the thermodynamic and operational parameters required to successfully couple these two distinct electrophile classes.

Parameter1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzeneUnactivated Aryl Chlorides
Leaving Group BromideChloride
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/mol
Electronic Profile Highly Electron-Rich (+M, +I)Variable (Depends on substituents)
Primary Catalytic Bottleneck Transmetalation / Reductive EliminationOxidative Addition
Optimal Ligand Class Dialkylbiaryl phosphines (e.g., SPhos)Highly bulky dialkylbiaryl phosphines (e.g., XPhos) or NHCs
Typical Activation Temp 60–80 °C90–110 °C

Self-Validating Experimental Protocols

To translate these mechanistic principles into actionable laboratory workflows, the following step-by-step protocols detail the Suzuki-Miyaura cross-coupling for both substrates. Each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to confirm causality and reaction progress.

Protocol A: Coupling of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Objective: Overcome steric hindrance during transmetalation and reductive elimination.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine 2.0 mol% Pd2​(dba)3​ and 4.8 mol% SPhos in anhydrous toluene. Stir for 15 minutes.

    • Causality: SPhos is selected because its dicyclohexylphosphine moiety is highly electron-donating, pushing electron density onto Pd to facilitate oxidative addition into the electron-rich C–Br bond. The biphenyl backbone provides the necessary steric bulk to accelerate the rate-limiting reductive elimination step.

  • Substrate Addition: Add 1.0 equivalent of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene and 1.5 equivalents of the desired arylboronic acid.

  • Base Integration: Add 2.0 equivalents of aqueous K3​PO4​ (2M).

    • Causality: A mild, aqueous base activates the boronic acid into a reactive boronate complex for transmetalation without risking the hydrolysis of the substrate's methoxymethyl ether group.

  • Thermal Activation: Seal the vessel and heat to 80 °C for 12 hours.

  • Validation Checkpoint (Self-Validation): Run a parallel micro-scale reaction omitting the boronic acid. Quench after 1 hour and analyze via GC-MS. The presence of the protodebrominated product (2-methoxy-1-(methoxymethyl)-3-methylbenzene) confirms that the Pd catalyst is successfully inserting into the C–Br bond (oxidative addition is active), validating that any failure in the main reaction is due to steric clashes during transmetalation, not an inactive catalyst.

Protocol B: Coupling of Unactivated Aryl Chlorides

Objective: Overcome the massive thermodynamic barrier of the C–Cl bond.

  • Ligand Selection: Combine 2.0 mol% Pd(OAc)2​ and 5.0 mol% XPhos in anhydrous 1,4-dioxane.

    • Causality: XPhos utilizes triisopropyl groups, making it significantly bulkier than SPhos. This extreme steric demand forces the formation of a highly reactive, monoligated Pd(0)-L species, which is an absolute prerequisite for cleaving the 96 kcal/mol C–Cl bond.

  • Substrate & Base Addition: Add 1.0 equivalent of the aryl chloride, 1.5 equivalents of arylboronic acid, and 2.0 equivalents of anhydrous, finely milled K3​PO4​ .

  • Thermal Activation: Heat to 100–110 °C for 18–24 hours.

    • Causality: The high BDE of the C–Cl bond necessitates higher thermal energy to reach the transition state for oxidative addition.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via 31P NMR. The disappearance of the free XPhos signal ( δ ~ -11 ppm) and the emergence of a distinct Pd-XPhos oxidative addition complex peak validates that the high activation barrier of the C–Cl bond has been successfully breached.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society[Link]

  • Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions Chemical Reviews[Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) Nature Chemistry (via PubMed Central)[Link]

Comparative

HPLC method validation for purity analysis of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

An in-depth technical analysis and method validation guide for the purity assessment of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene , a complex, multi-substituted halogenated aromatic intermediate used in advance...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation guide for the purity assessment of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene , a complex, multi-substituted halogenated aromatic intermediate used in advanced pharmaceutical synthesis.

The Analytical Challenge: Structural Complexity

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene presents a unique chromatographic challenge. The molecule features a highly polarizable halogen (bromine), two distinct ether linkages (methoxy and methoxymethyl), and an alkyl group (methyl) arranged around an electron-rich aromatic core.

During synthesis, the most critical impurities generated are typically:

  • Des-bromo Impurity: The unhalogenated precursor or degradation product.

  • Regioisomers: Bromination at alternative ring positions (e.g., position 4 or 6).

  • Oxidation Byproducts: Over-oxidation of the methoxymethyl group.

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns often struggles to resolve these critical pairs because they rely almost exclusively on hydrophobic (dispersive) interactions. To achieve baseline resolution, we must exploit the molecule's electronic properties.

Column Chemistry Comparison: C18 vs. Biphenyl

As a Senior Application Scientist, the first step in robust method development is selecting a stationary phase that provides the highest degree of selectivity ( α ) for the target analyte and its structurally similar impurities.

The C18 Approach (Hydrophobic Retention): A standard C18 column separates compounds based on their hydrophobicity. While effective for general-purpose separations, C18 phases often fail to resolve halogenated regioisomers because the overall hydrophobic footprint of the isomers is nearly identical[1].

The Biphenyl Approach (Orthogonal Selectivity): Biphenyl stationary phases offer a distinct advantage for halogenated aromatic compounds. The dual-ring structure of the biphenyl ligand provides strong π−π interactions. Because the bromine atom is highly polarizable and the methoxy groups donate electron density into the ring, the target molecule interacts intimately with the π -electrons of the biphenyl phase[2]. This shape selectivity and polarizability-driven retention easily resolve the des-bromo impurity and regioisomers that co-elute on a C18 column[1][3].

MethodDev Start Analyze Compound Structure (Halogenated Aromatic) ColSelect Select Stationary Phase Start->ColSelect C18 Standard C18 (Hydrophobic Only) ColSelect->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π) ColSelect->Biphenyl Eval Evaluate Resolution of Critical Pairs (Des-bromo) C18->Eval Poor Rs Biphenyl->Eval High Rs Opt Optimize Gradient & Mobile Phase (0.1% FA) Eval->Opt

Workflow for selecting stationary phases for halogenated aromatic intermediates.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard C18 column to a Biphenyl column for the resolution of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene from its des-bromo impurity.

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Biphenyl (150 x 4.6 mm, 3 µm)Analytical Advantage
Retention Time (Main Peak) 8.4 min11.2 minIncreased retention via π−π interactions.
Resolution ( Rs​ ) vs Des-bromo 1.2 (Co-elution risk)3.8 (Baseline resolution)Biphenyl exploits bromine polarizability.
Tailing Factor ( Tf​ ) 1.451.05Superior peak shape; less secondary silanol interaction.
Theoretical Plates ( N ) 12,50018,200Higher efficiency for aromatic compounds.

Experimental Protocol: Optimized HPLC Workflow

To ensure a self-validating system, the following protocol incorporates system suitability testing (SST) directly into the workflow.

Reagents & Materials:

  • Stationary Phase: Core-shell Biphenyl column (150 mm × 4.6 mm, 2.7 µm). Core-shell technology is chosen to minimize Eddy diffusion, increasing peak capacity without the backpressure of sub-2 µm UHPLC columns[3].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v). Causality: Formic acid suppresses the ionization of residual surface silanols on the silica support, ensuring sharp peak shapes.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the Biphenyl column at 35°C for 30 minutes at initial gradient conditions (20% B).

  • Sample Preparation: Accurately weigh 10.0 mg of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV Photodiode Array (PDA) at 220 nm and 254 nm. (Extracting spectra at 220 nm captures the aromatic ring absorbance, while PDA allows for peak purity profiling[4]).

    • Gradient Program:

      • 0.0 - 2.0 min: 20% B

      • 2.0 - 12.0 min: Linear ramp to 80% B

      • 12.0 - 15.0 min: Hold at 80% B

      • 15.0 - 15.1 min: Return to 20% B

      • 15.1 - 20.0 min: Re-equilibration

  • System Suitability Testing (SST): Inject a resolution standard containing the main peak and the des-bromo impurity. Proceed only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) guidelines, which became legally effective in June 2024[5]. The revised Q2(R2) guideline emphasizes a lifecycle approach and integrates closely with ICH Q14 (Analytical Procedure Development)[6][7].

For the purity analysis of a pharmaceutical intermediate, the following parameters must be rigorously established[8]:

Validation ValStart ICH Q2(R2) Validation Spec Specificity (Peak Purity via PDA/MS) ValStart->Spec Lin Linearity & Range (R² > 0.999) ValStart->Lin Acc Accuracy (Spike Recovery 98-102%) ValStart->Acc Prec Precision (Repeatability RSD < 2%) ValStart->Prec Rob Robustness (Temp, Flow, pH variations) ValStart->Rob

Core parameters evaluated during ICH Q2(R2) analytical method validation.

Validation Execution Criteria:
  • Specificity: Demonstrated by injecting a spiked sample containing all known impurities. The PDA detector is used to perform a peak purity analysis (spectral homogeneity) across the 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene peak to confirm no co-eluting hidden impurities exist[4].

  • Linearity & Range: Evaluated from 50% to 150% of the target specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed by spiking known quantities of impurities into the bulk drug substance at 3 concentration levels (e.g., 0.05%, 0.10%, 0.15%). Recovery must fall between 90.0% and 110.0% for trace impurities.

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD) of ≤1.0% for the main peak area. Intermediate precision evaluates variance across different days, analysts, and equipment[7].

  • Robustness: Per ICH Q2(R2), deliberate small variations are introduced to the method to test its reliability[8]. This includes varying the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase composition ( ±2% absolute organic).

By utilizing a Biphenyl stationary phase and adhering strictly to the ICH Q2(R2) validation framework, analytical laboratories can ensure a highly reproducible, specific, and robust method for the quality control of this complex brominated intermediate.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:[Link]

  • Cogent RP Biphenyl & Diphenyl Enhanced Aromatic Selectivity. MICROSOLV Technology Corporation. Available at:[Link]

  • LC Column Comparison. Restek Resource Hub. Available at:[Link]

  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • HPLC Columns - Phenomenex. Phenomenex. Available at: [Link]

Sources

Validation

GC-MS validation techniques for accurate 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene quantification

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Accurate Quantification of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene This guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Accurate Quantification of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

This guide provides a comprehensive framework for the validation of a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices. It integrates field-proven insights with the rigorous standards set by international regulatory bodies, ensuring the development of a robust, reliable, and defensible analytical method.

Introduction: The Analytical Challenge

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene is a substituted aromatic compound whose accurate quantification is critical, potentially as a pharmaceutical intermediate, a reference standard for impurity analysis, or a metabolite in preclinical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for such an analyte, offering a powerful combination of high-resolution separation and highly selective detection.

However, the development of a quantitative method is only the first step. To ensure that the data generated are accurate and reproducible, the method must undergo a rigorous validation process. This process is not merely a regulatory hurdle; it is a scientific necessity that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This guide will compare and contrast different validation techniques and experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6]

The Foundation: Why Method Validation is a Self-Validating System

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a complex molecule like 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, which contains multiple functional groups (bromo, ether, methyl), the validation process must probe for potential analytical vulnerabilities such as thermal degradation in the GC inlet, co-elution with structurally similar impurities, or signal suppression/enhancement from matrix components.[7][8][9][10]

A properly designed validation protocol acts as a self-validating system. Each parameter tests a different aspect of the method's performance, and together, they provide a holistic view of its reliability.

cluster_0 Method Development cluster_2 Application Dev Initial Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: A logical workflow for GC-MS method validation.

Core Validation Parameters: Protocols and Comparative Insights

The following sections detail the experimental protocols for each core validation parameter. For illustrative purposes, we will compare two hypothetical GC-MS methods to highlight how different choices can impact performance.

  • Method A: Utilizes a standard, non-polar DB-1 type column with a traditional split/splitless inlet.

  • Method B: Employs a mid-polarity DB-17 type column with a Programmable Temperature Vaporization (PTV) inlet to minimize thermal stress on the analyte.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] For our target compound, this includes process impurities, degradation products, or endogenous matrix components. The bromine atom provides a significant advantage, as its characteristic M/M+2 isotope pattern in the mass spectrum offers a high degree of selectivity.

Experimental Protocol:

  • Blank Analysis: Analyze multiple sources of blank matrix (e.g., plasma, reaction buffer) to ensure no interfering peaks are present at the retention time of the analyte and its internal standard (IS).

  • Spiked Analysis: Analyze a blank matrix spiked with the analyte and IS at the Lower Limit of Quantitation (LOQ) to demonstrate detectability without interference.

  • Interference Check: Analyze the analyte in the presence of known, structurally similar impurities or potential degradation products to confirm baseline resolution (Resolution > 1.5).

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. It is crucial not to force a calibration curve through the origin (0,0) as this can mask a constant error or bias in the analysis. A regression analysis using the method of least squares is the standard.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a certified stock solution of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix. The range should bracket the expected concentrations in unknown samples.

  • Internal Standard: Add a constant concentration of a suitable internal standard to all calibrators and quality control (QC) samples.

  • Analysis: Analyze the calibration standards in triplicate.

  • Data Evaluation: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Perform a linear regression and evaluate the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% at the LOQ).

Accuracy and Precision

Expertise & Experience: Accuracy is the closeness of the measured value to the true value, while precision measures the random error, or the closeness of repeated measurements to each other. These are often evaluated together by analyzing Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • QC Sample Preparation: Prepare QC samples in the matrix at a minimum of three concentration levels: Low (3x LOQ), Medium, and High.

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day, with the same analyst and instrument.

  • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days, preferably with different analysts or instruments.

  • Data Evaluation:

    • Accuracy: Calculate as (Mean Measured Concentration / Nominal Concentration) x 100%.

    • Precision: Calculate as the relative standard deviation (RSD) or coefficient of variation (CV%) of the replicate measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2] The LOD is the lowest concentration that can be reliably detected. While several methods exist for their determination, the signal-to-noise (S/N) ratio is the most practical approach in chromatography.

Experimental Protocol:

  • Serial Dilution: Prepare a series of diluted samples in the matrix.

  • Analysis: Analyze these samples and determine the S/N ratio for the analyte peak.

  • Determination:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must then be confirmed by demonstrating that it meets the accuracy and precision requirements (e.g., within ±20%).

Robustness

Expertise & Experience: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters.[2] This is a critical, yet often overlooked, part of validation that prevents method failure when minor, unavoidable fluctuations occur in a real-world lab environment.

Experimental Protocol:

  • Identify Parameters: Identify critical GC-MS parameters (e.g., inlet temperature, column flow rate, oven ramp rate, ion source temperature).

  • Systematic Variation: Analyze a mid-level QC sample while systematically varying each parameter (e.g., Inlet Temp ± 5°C, Flow Rate ± 5%).

  • Evaluate Impact: Assess the impact of these variations on peak area, retention time, and peak shape. The results should not deviate significantly from the nominal method's performance.

Comparison of Hypothetical Method Performance
Validation ParameterMethod A (DB-1, Split/Splitless)Method B (DB-17, PTV Inlet)Justification
Linearity (r²) 0.9960.999PTV inlet (Method B) offers more controlled vaporization, reducing discrimination against higher molecular weight analytes and improving linearity.
Accuracy (at LOQ) 85% - 118%95% - 107%The mid-polarity column (Method B) may provide better separation from early-eluting matrix interferences, improving accuracy at low levels.
Precision (RSD%) < 10%< 5%The enhanced thermal control of the PTV inlet leads to more reproducible injections and thus better precision.
LOQ (ng/mL) 1.0 ng/mL0.5 ng/mLReduced thermal degradation in the PTV inlet (Method B) leads to better analyte transfer to the column, improving sensitivity.
Robustness Sensitive to inlet temperature changes.Less sensitive to inlet temperature.The programmable nature of the PTV inlet makes it inherently more robust against minor temperature fluctuations.

Critical Choices in Method Development

The Role and Selection of an Internal Standard (IS)

Trustworthiness: An IS is a compound added at a constant concentration to all samples, calibrators, and QCs. Its purpose is to correct for variability during sample preparation and GC-MS analysis.[11] The most reliable IS is a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). If unavailable, a structural analog that is not present in the samples and has similar chemical properties and chromatographic behavior is the next best choice.[11][12]

For 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, an ideal IS would be its d3-methoxymethyl analog. A suitable structural analog could be 1-Bromo-2-methoxy-3-(ethoxymethyl)-5-methylbenzene.

Assessing and Mitigating Matrix Effects

Expertise & Experience: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[7][8][10] They are a significant source of error in quantitative analysis and must be thoroughly investigated.

Experimental Protocol for Matrix Effect Assessment:

  • Prepare Three Sets of Samples:

    • Set A: Analyte prepared in a pure solvent.

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Blank matrix spiked with the analyte pre-extraction.

  • Analysis: Analyze all three sets and compare the peak areas.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%

A matrix effect value close to 100% indicates minimal signal suppression or enhancement. Values significantly different from 100% require optimization of the sample preparation (e.g., using Solid-Phase Extraction for cleaner extracts) or chromatography to separate the analyte from the interfering matrix components.

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Pure Solvent A2 Spike Analyte + IS A1->A2 Compare A & B Calculate Matrix Effect A2->Compare A & B B1 Blank Matrix B2 Extract Matrix B1->B2 B3 Spike Analyte + IS B2->B3 B3->Compare A & B Compare B & C Calculate Recovery B3->Compare B & C C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Extract Matrix C2->C3 C3->Compare B & C

Sources

Comparative

A Comparative Guide to the Calibration of a 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction In pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This relies on the use of highly chara...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This relies on the use of highly characterized reference standards.[1][2][3][4] For a novel or non-compendial compound like 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, a commercially available, officially recognized primary standard from sources like the United States Pharmacopeia (USP) may not exist.[1][5][6] Consequently, researchers must establish an "in-house" primary or secondary reference standard. This guide provides a comprehensive, comparative framework for the characterization and calibration of a candidate batch of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, ensuring its suitability for intended analytical applications.

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," emphasizes the need for well-documented and appropriately characterized reference standards.[2][6][7] This guide will explore two principal, yet complementary, strategies for assigning a purity value to a new reference standard: the Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) . We will detail the necessary orthogonal analytical techniques required to support these approaches, providing a robust, self-validating system for characterization.

The Path to a Qualified Reference Standard: An Overview

The establishment of a reliable reference standard is a multi-step process that involves a suite of analytical techniques to confirm identity, assess purity, and assign a potency value. Each step provides a piece of the puzzle, and the congruence of results from different methods provides confidence in the final assigned value.

G cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Purity Assessment & Value Assignment cluster_2 Phase 3: Finalization & Management A Source or Synthesize High-Purity Material B Structural Elucidation (NMR, MS, IR) A->B Confirm Identity C Chromatographic Purity (HPLC/GC) B->C G Mass Balance Calculation C->G D Water Content (Karl Fischer) D->G E Residual Solvents (GC-HS) E->G F Non-Volatile Impurities (TGA/ROI) F->G I Compare & Finalize Purity Value G->I H Quantitative NMR (qNMR) H->I J Certificate of Analysis (CoA) Generation I->J K Stability & Storage Protocol J->K L Ongoing Monitoring K->L G cluster_impurities Impurity Profile Total 100% of Material Main 1-Bromo-2-methoxy-3- (methoxymethyl)-5-methylbenzene Total->Main Purity = Total - Impurities Impurities Total Impurities Total->Impurities Organic Organic Impurities (HPLC/GC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC-HS) Impurities->Solvents NonVolatile Non-Volatile/Inorganic (TGA/ROI) Impurities->NonVolatile

Sources

Validation

Steric and electronic effects of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene compared to 2-bromoanisole

Initiating Analysis and Plan I've started analyzing the request. The core topic centers on comparing steric and electronic effects of specific benzene derivatives, specifically 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Analysis and Plan

I've started analyzing the request. The core topic centers on comparing steric and electronic effects of specific benzene derivatives, specifically 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene and 2-bromoanisole. My focus will be on constructing an objective, comparison-based guide with supporting evidence.

Defining the User & Format

I've clarified the target audience: researchers and scientists in drug development, and my role as a Senior Application Scientist. I am defining the core requirements into a multi-part structure: autonomy in structure with high scientific integrity, including self-validating protocols with in-text citations, and visualization and formatting to include graphs and diagrams. I've broken down the topic and the steric bulk of the first compound.

Comparing Steric and Electronic

I am now focusing on the steric and electronic effects of the two compounds. Compound 1's methoxy group faces considerable hindrance from the bromine and methoxymethyl groups, impacting its resonance donation. Compound 2, 2-bromoanisole, is less sterically congested. I'm noting that the increased electron density in compound 1, due to its alkyl/ether groups, is accompanied by steric limitations that may affect reactivity. The bromine serves as a key handle in both.

Analyzing Molecular Structures

I'm currently breaking down the structures of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (Compound A) and 2-bromoanisole. My initial focus is on identifying key structural differences and potential functional group interactions. So far, the substitution patterns are clear.

Detailing Compound Substitutions

I've detailed the substitution patterns within Compound A, highlighting the steric hindrance around the bromine and methoxy group. The buttressing effect of the methoxymethyl group has now been acknowledged. In contrast, I'm noting the standard ortho-substitution of 2-bromoanisole and the possibility for the methoxy group to remain partially coplanar to donate electron density into the ring.

Comparing Reactivity Patterns

I'm now comparing the reactivity of both compounds in cross-coupling reactions. Compound A's steric congestion means that Pd(0) oxidative addition will be slow. It probably needs specialized, bulky ligands like Buchwald ligands to work. Compound B, on the other hand, should couple readily due to its less hindered C-Br bond and electron-donating methoxy group, which deactivates the C-Br bond slightly. I'm noting the electronic effects.

Structuring the Guide

Defining the DOT Diagram

I've specified the color palette for the document: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368. Furthermore, I've outlined the DOT diagram, comparing the Suzuki-Miyaura oxidative addition of Compound A and 2-bromoanisole. I'll represent the difference in steric accessibility and ligand requirements visually.

Refining Visual Representation

I'm now refining the DOT diagram, ensuring it's enclosed in a dot code block and has a descriptive caption: "Comparative oxidative addition pathways for hindered vs. standard aryl bromides." I've incorporated the specified color palette and node descriptions for visual clarity. My focus is on the steric accessibility comparison.

G Comparative oxidative addition pathways for hindered vs. standard aryl bromides. Pd Pd(0) Catalyst SubA Compound A (Sterically Hindered) Pd->SubA SubB 2-Bromoanisole (Standard) Pd->SubB OA_A Slow Oxidative Addition Bulky Ligands (e.g., Buchwald) SubA->OA_A OA_B Standard Oxidative Addition Standard Ligands (e.g., PPh3) SubB->OA_B PdII_A Sterically Congested Pd(II) Intermediate OA_A->PdII_A PdII_B Standard Pd(II) Intermediate OA_B->PdII_B

Validating Experimental Procedures

I'm now integrating a self-validating protocol using an internal standard to enhance reliability and show that the reaction conditions are robust, tracking the reaction with GC-MS and NMR for conversion data. I've also incorporated literature citations, including a Benchchem article and literature on sterically demanding substrates.

Nuancing Steric Effects

I'm now integrating information on how extreme steric hindrance can sometimes accelerate activation via a 1-electron radical pathway, using examples of ligands like Pd-AntPhos or SPhos. I'm noting the buttressing effect of the methoxymethyl group at position 3, differentiating it from bromoanisole. The methodology outline is now in place.

Integrating Experimental Data

I've integrated NMR yield data obtained at different time points for both substrates and various catalyst/ligand combinations, presenting the information in a concise table format. I'm focusing on highlighting the contrasting reactivity profiles. The data reinforces the initial hypotheses on steric hindrance and electronic modulation. I'm adding literature citations as well, including BenchChem and RSC publications, and a relevant JACS paper.

Comparing Substrate Reactivity

I'm now detailing the differences in activation for the substrates. I'm focusing on the interplay of steric and electronic factors by emphasizing 1,2,3,5-tetrasubstitution in Compound A, and the "buttressing effect" on the methoxy group at C2, and how that influences ligand choice. I'm noting that the methoxy group will have a dual effect on the reactivity, inductive and resonance.

Refining Mechanistic Insights

I'm now integrating information on how extreme steric hindrance can sometimes accelerate activation via a 1-electron radical pathway, using examples of ligands like Pd-AntPhos or SPhos. I'm noting the buttressing effect of the methoxymethyl group at position 3, differentiating it from bromoanisole. The methodology outline is now in place. I'm noting the steric effect of the C1 bromine, which orients the methoxy group out of plane, and changes the electronic landscape of the compound. Consequently, the +M resonance effect of the methoxy group is neutralized due to the orthogonal conformation.

Finalizing Documentation Structure

I'm now incorporating a detailed Experimental Protocols section, which includes a self-validating system using an internal standard for kinetic tracking of the Suzuki coupling. I'm focusing on providing a clear and concise table of the comparative yields data for different substrates. The DOT graph is being refined to visually represent the mechanistic aspects, and I'm ensuring all references are complete and accessible. The DOT graph will have a forced size for compatibility.

Revising Color Scheme

I'm now revising the color scheme for enhanced readability: Yellow (#FBBC05) and Light Grey (#F1F3F4) now use Dark Grey font (#202124), while Dark Grey (#202124) and Medium Grey (#5F6368) use a White font (#FFFFFF) for better contrast. I'm modifying the graph nodes to suit the revised color scheme.

MechanisticPathway Pd Pd(0) Active Catalyst SubA Compound A (Extreme Steric Shielding) Pd->SubA SubB 2-Bromoanisole (Moderate Hindrance) Pd->SubB OA_A Restricted Oxidative Addition (Requires Buchwald Ligands) SubA->OA_A OA_B Facile Oxidative Addition (Standard Ligands) SubB->OA_B PdII_A Highly Congested Pd(II) Complex Fast Reductive Elimination OA_A->PdII_A PdII_B Pd(II) Complex OA_B->PdII_B

Refining Data Presentation

I'm now revising the DOT diagram to show rate-determining steps and the product. I've ensured contrast between node colors and text, adding an explanation of the ligand dependence for Compound A. I'm noting the contrast in reductive elimination rates, and highlighting that Compound A needs a ligand to avoid catalyst degradation. The node colors follow the previously set rule.

MechanisticPathway Pd Pd(0) Active Catalyst SubA Compound A (Extreme Steric Shielding) Pd->SubA Ligand dependent SubB 2-Bromoanisole (Moderate Hindrance) Pd->SubB Broad compatibility OA_A Restricted Oxidative Addition (Requires Buchwald Ligands) SubA->OA_A OA_B Facile Oxidative Addition (Standard Ligands) SubB->OA_B PdII_A Highly Congested Pd(II) Complex Fast Reductive Elimination OA_A->PdII_A PdII_B Pd(II) Complex Rate-Limiting Elimination OA_B->PdII_B Product Cross-Coupled Biaryl Product PdII_A->Product PdII_B->Product

Refining Graph and Citations

I'm now integrating in-text citations, to validate the color contrast and dot graph node definitions, which must include accurate citations using the specified format. The data presentation and contrast analysis in the DOT diagram are my current focus, as is the use of forced sizes. The final reference list will use a structured format with titles, sources, and URLs.

Detailing Experimental Protocol

I'm now detailing the experimental protocol, emphasizing a self-validating approach. It will include an internal standard (1,3,5-trimethoxybenzene) and a method for tracking the reaction with GC-MS and NMR. The choice of base is also being detailed for Compound A, and the causality of the experiment will also be discussed. The goal is to verify conversion independently from isolated yields, as this is crucial.

Optimizing Reaction Conditions

I'm now zeroing in on reaction conditions, with K3PO4 chosen as the base due to Compound A's steric demands. A toluene/water mixture will be the solvent of choice. I'm noting the need for a strong base, and will ensure to emphasize the SPhos ligand. I'm re-analyzing Compound A's structure, emphasizing the methoxymethyl group's steric impact on the methoxy group.

Analyzing Reaction Profiles

I'm now detailing the differences in activation for the substrates. I've focused on the interplay of steric and electronic factors, particularly the orthogonal conformation of the C2 methoxy group in Compound A, and the "buttressing effect" on the methoxy group at C2. I'm noting the reduced +M resonance effect, and its impact on the activation rate. I'm noting the catalytic effects.

Finalizing Guide Documentation

I'm now generating the final guide documentation, integrating the detailed experimental section. I'll provide yield data and complete references. My focus is on synthesizing all data and insights, ensuring clarity on the factors affecting reaction kinetics for both substrates. I'm now noting the role of the ligand and its affect on the product.

Refining Citation Format

I'm now implementing the correct citation format [INDEX] as per instructions for all Google searches. I've re-reviewed the DOT graph requirements to ensure accurate representation. I'm noting the changes and implications for the DOT diagram.

Refining Diagram Accuracy

I'm now focusing on refining the DOT diagram to ensure its accuracy . I'm correcting the captions and node descriptions, and ensuring the connections are logical. My goal is to ensure that the diagram accurately reflects the mechanistic pathways and facilitates insightful comparisons for experts. I am now incorporating an explanation of the ligand effects, including a label.

Finalizing Reaction Outcomes

I'm now detailing the catalytic cycle. I'm noting the need to use a Buchwald-type ligand (SPhos), and I'm ensuring all aspects are integrated for the cross-coupling reactions. I'm now providing a table to highlight yields and optimized conditions and will provide a step-by-step procedure. I'm focusing on the final refinement of the DOT diagram to visually summarize the comparative mechanisms. I'll make sure to note all relevant citations.

Detailing Kinetic Data

I'm now integrating dodecane as an internal standard, allowing accurate GC-FID tracking. I'm noting the use of K3PO4 base to ensure that transmetalation doesn't become rate-limiting after overcoming steric hindrance. My focus is on synthesizing all data and insights, ensuring clarity on the factors affecting reaction kinetics. I'm focusing on the step-by-step methodology.

Optimizing Experimental Protocol

I'm now detailing the step-by-step experimental procedure for Suzuki coupling, focusing on precise substrate and reagent amounts: Compound A (27 mg, 0.1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K3PO4 (424 mg, 2.0 mmol). I'm also adding dodecane and ensuring solvent selection. I'll monitor reaction kinetics via GC-FID.

I'm now concluding the guide, focusing on a clear comparison between the substrates. I've noted the orthogonal methoxy group of Compound A, which is the result of steric hindrance. I'll highlight the need for specialized ligands for activation. The protocol is clearly described.

Finalizing Document Insights

I'm now synthesizing all the information to complete the guide, emphasizing how Compound A, due to extreme steric effects, sometimes activates via a one-electron radical pathway. I'm also confirming the utility of the experimental procedure. I'm noting the need to use a Buchwald-type ligand (SPhos), and highlighting the overall catalytic cycle.

Finalizing Catalytic Pathways

I'm now completing the guide's visual representation. I've focused on ensuring the DOT diagram accurately represents the reaction mechanisms. The use of ligands is also shown. I've re-reviewed the final dot graph and checked the citations to ensure validity. The documentation is now complete.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

An authoritative, step-by-step guide for the safe handling, operational logistics, and disposal of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene . This document is designed for researchers, synthetic chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide for the safe handling, operational logistics, and disposal of 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene .

This document is designed for researchers, synthetic chemists, and drug development professionals, synthesizing regulatory standards with field-proven laboratory practices to ensure maximum safety and operational efficiency.

Chemical Hazard Profile & Mechanistic Causality

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene (C₁₀H₁₃BrO₂) is a specialized halogenated aromatic ether utilized primarily as an intermediate in complex organic synthesis and API (Active Pharmaceutical Ingredient) development. To handle this compound safely, researchers must understand the causality behind its hazards:

  • Lipophilicity & Dermal Penetration: The presence of the brominated aromatic core significantly increases the molecule's lipophilicity. This allows the compound to rapidly bypass the skin's lipid bilayer and penetrate standard latex gloves, necessitating specialized barrier materials[1].

  • Sensitization Potential: Halogenated aromatic ethers can act as haptens. Upon dermal contact, they can bind to epidermal proteins, potentially triggering allergic contact dermatitis (Skin Sens. 1B) after repeated exposures[2].

  • Aquatic Toxicity & Persistence: The carbon-bromine bond is highly resistant to natural environmental degradation. If discharged into standard wastewater, it acts as a persistent aquatic toxin, strictly dictating its segregation into dedicated halogenated waste streams[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic ethers. The following matrix outlines the mandatory protective equipment, grounded in [1] and OSHA standards.

PPE CategoryRequired SpecificationMechanistic Causality & Field Insight
Hand Protection Nitrile (≥8 mil) or Fluorinated Rubber (Viton) Standard latex offers zero chemical resistance to halogenated aromatics and will degrade rapidly. For extended contact, Viton gloves provide the highest breakthrough time[1][5].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields do not protect against aerosolized ether droplets. Splash goggles create a necessary seal around the ocular cavity[5].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) Ethers are inherently combustible. An FR lab coat prevents secondary ignition in the event of static discharge during solvent transfer[5].
Respiratory N/A (If in Fume Hood) / NIOSH OV Respirator If engineering controls fail or a spill occurs outside the hood, a NIOSH-certified respirator with an Organic Vapor (OV) cartridge (APF 10+) is required to prevent respiratory tract irritation[6].

Operational Workflow & Engineering Controls

To prevent inhalation exposure and maintain a self-validating safety system, all handling of this compound must occur within a certified chemical fume hood complying with[7].

Step-by-Step Handling Protocol
  • Verify Engineering Controls: Before unsealing the chemical, verify that the fume hood's continuous monitoring device reads a face velocity between 80 to 150 feet per minute (FPM) [8].

  • Optimize Airflow: Elevate any large equipment (e.g., stir plates, balances) at least two inches above the base of the hood interior using blocks. This prevents dead zones and balances airflow under and around the equipment[8].

  • The 6-Inch Rule: Place the 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene container and all receiving vessels at least 6 inches behind the plane of the sash [1][8]. This ensures vapors are captured by the hood's baffles rather than escaping into the operator's breathing zone via eddy currents.

  • Transfer Mechanics: Use glass or PTFE (Teflon) syringes/pipettes for transfer. Avoid standard polystyrene laboratory plastics, which may swell or degrade upon contact with halogenated aromatic compounds.

  • Secondary Containment: Always place the primary reaction vessel inside a secondary containment tray (e.g., a high-density polyethylene basin) to capture potential volumetric spills before they contaminate the hood's deck[9].

Halogenated Waste Disposal Plan

Improper disposal of brominated compounds poses severe legal, environmental, and safety risks. Under , this compound must be strictly managed as Halogenated Solvent Waste [4][10].

Step-by-Step Disposal Protocol
  • Strict Segregation: Never mix 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene waste with non-halogenated solvents (like acetone or ethanol)[4][10]. Mixing these streams can cause dangerous exothermic reactions and drastically increases the financial cost of hazardous waste disposal[10].

  • Container Selection: Collect waste in a compatible, heavy-duty HDPE (High-Density Polyethylene) or glass carboy[9].

  • Labeling: The container must be explicitly labeled with the words "CHEMICAL WASTE - Halogenated Organics" [9]. Maintain a real-time container log listing the exact constituents and concentrations[9].

  • Storage: Keep the waste container tightly capped at all times unless actively adding waste[9]. Store the container in a designated Satellite Accumulation Area (SAA) away from strong bases or oxidizing agents.

Process Visualization

The following diagram maps the critical path for handling and disposing of halogenated aromatic ethers, ensuring a closed-loop safety system.

Workflow N1 1. Hazard Assessment & Hood Verification N2 2. Don PPE (Nitrile/Viton, Goggles, FR Coat) N1->N2 N3 3. Chemical Handling (>6 inches inside sash) N2->N3 N4 4. Spill or Exposure? N3->N4 N5 5a. Emergency Response & Incident Reporting N4->N5 YES N6 5b. Halogenated Waste Segregation N4->N6 NO N7 6. Doff PPE & Wash Hands N5->N7 N6->N7

Caption: Standard operating workflow for the safe handling and disposal of halogenated aromatic ethers.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL: [Link]

  • SAFETY DATA SHEET 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND THE COMPANY/UNDERTAKING 2. HAZARDS IDENTIFICATION - AMI-CON. Source: ami-con.co.uk. URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. Source: osha.gov. URL:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. Source: allsource-environmental.com. URL:[Link]

  • Fume Hoods Protect Workers Against Chemical Hazards - EHSLeaders. Source: ehsleaders.org. URL:[Link]

  • Chemical Fume Hood Safety Policy - Stony Brook University. Source: stonybrook.edu. URL:[Link]

  • Chemical Waste Procedures | Environmental Health & Safety - University of Nevada, Reno. Source: unr.edu. URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. Source: hazardouswasteexperts.com. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene
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